3-Bromo-9h-fluoren-9-ol
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Overview
Description
3-Bromo-9H-fluoren-9-ol: is an organic compound with the molecular formula C13H9BrO It is a derivative of fluorene, where a bromine atom is substituted at the third position and a hydroxyl group at the ninth position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-9H-fluoren-9-ol typically involves the bromination of 9H-fluoren-9-ol. One common method is the reaction of 9H-fluoren-9-ol with bromine in the presence of a solvent like chloroform or carbon tetrachloride. The reaction is usually carried out at room temperature, and the product is purified by recrystallization .
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control over reaction conditions and yields. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the process .
Chemical Reactions Analysis
Types of Reactions: 3-Bromo-9H-fluoren-9-ol undergoes various chemical reactions, including:
Reduction: The compound can be reduced to 3-Bromo-9H-fluorene using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed:
Oxidation: 3-Bromo-9H-fluoren-9-one.
Reduction: 3-Bromo-9H-fluorene.
Substitution: Various substituted fluorenes depending on the nucleophile used.
Scientific Research Applications
Chemistry: 3-Bromo-9H-fluoren-9-ol is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block in the preparation of various fluorene derivatives, which are important in the development of organic light-emitting diodes (OLEDs) and other electronic materials .
Biology and Medicine: In biological research, this compound is used to study the effects of brominated compounds on biological systems.
Industry: The compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for use in the manufacture of high-performance polymers and other advanced materials .
Mechanism of Action
The mechanism of action of 3-Bromo-9H-fluoren-9-ol involves its interaction with various molecular targets. The hydroxyl group at the ninth position allows it to form hydrogen bonds with other molecules, while the bromine atom at the third position can participate in halogen bonding. These interactions can influence the compound’s reactivity and its ability to interact with biological targets .
Comparison with Similar Compounds
9H-Fluoren-9-ol: Lacks the bromine atom at the third position, making it less reactive in certain substitution reactions.
3-Bromo-9H-fluoren-9-one: Contains a carbonyl group instead of a hydroxyl group, which significantly alters its chemical properties and reactivity.
9H-Fluorene: Lacks both the hydroxyl and bromine substituents, making it less versatile in chemical reactions.
Uniqueness: 3-Bromo-9H-fluoren-9-ol is unique due to the presence of both a bromine atom and a hydroxyl group. This combination of functional groups allows it to participate in a wide range of chemical reactions, making it a valuable intermediate in organic synthesis .
Properties
CAS No. |
2038-90-6 |
---|---|
Molecular Formula |
C13H9BrO |
Molecular Weight |
261.11 g/mol |
IUPAC Name |
3-bromo-9H-fluoren-9-ol |
InChI |
InChI=1S/C13H9BrO/c14-8-5-6-11-12(7-8)9-3-1-2-4-10(9)13(11)15/h1-7,13,15H |
InChI Key |
GYBYYSKYAJLEJQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=C2C=C(C=C3)Br)O |
Origin of Product |
United States |
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